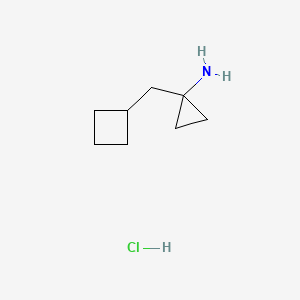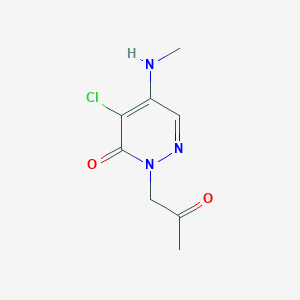
4-chloro-5-(methylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chloro-5-(methylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone, also known as 4-chloro-5-methylamino-2-oxopropyl-3-pyridazinone or 4-chloro-5-methylamino-2-oxopropyl-3-pyridazinone (CMP), is a synthetic compound that has been used for a variety of scientific applications, including drug synthesis, chemical synthesis, and biochemistry. CMP has been studied for its unique properties, such as its ability to act as an inhibitor of enzymes, its ability to act as an antioxidant, and its ability to act as a ligand for metal ions. The synthesis of CMP and its application in scientific research are discussed in
Scientific Research Applications
Gas Chromatographic Determination
4-chloro-5-(methylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone has been utilized in gas chromatographic determinations. It was employed as an internal standard for evaluating the content of pyrazon in herbicide formulations (Výboh, Michálek, Šustek, & Bátora, 1974).
Modes of Action in Herbicides
This compound has been studied for its mode of action in herbicides. Research indicates that it inhibits the Hill reaction and photosynthesis in plants, contributing to its phytotoxicity. Its chemical structure, when modified, can produce compounds with additional biological properties such as resistance to metabolic detoxication in plants and interference with chloroplast development (Hilton, Scharen, St. John, Moreland, & Norris, 1969).
Metabolism in Plants
The metabolism of this compound has been investigated in cranberry plants, where it was found to be readily translocated and progressively concentrated in the shoot portion. It undergoes demethylation to form the desmethyl analogue (Yaklich, Karczmarczyk, & Devlin, 1974).
Effects on Photosynthetic Electron Transport
Research on algal systems suggests that pyridazinone herbicides, including this compound, inhibit photosystem II electron transport. This effect varies with algal species and the nature of substitution on the pyridazinones (Samuel & Bose, 1987).
Inhibition of Carotenoid Synthesis
Studies have shown that it inhibits carotenoid synthesis in plants, leading to the accumulation of colorless carotenoid precursors and affecting chlorophyll accumulation and chloroplast ultrastructure (Bartels & Watson, 1978).
properties
IUPAC Name |
4-chloro-5-(methylamino)-2-(2-oxopropyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2/c1-5(13)4-12-8(14)7(9)6(10-2)3-11-12/h3,10H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOERPYPRUUSGCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=O)C(=C(C=N1)NC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5-(methylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

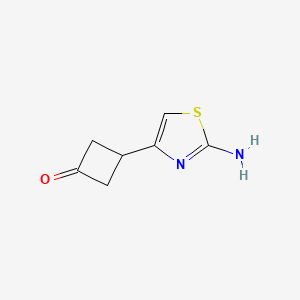
![Dipropyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate](/img/structure/B2775150.png)
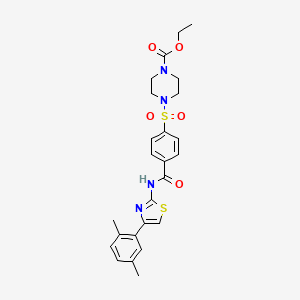
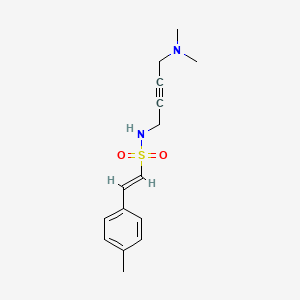
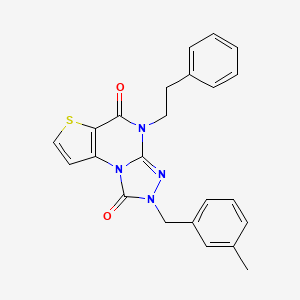
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2775157.png)
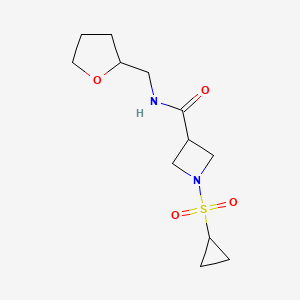
![3-(4-Methyl-thiazol-2-ylcarbamoyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2775160.png)



![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2775167.png)
